3-iodo-N,4-dimethylbenzene-1-sulfonamide

Steroid sulfatase inhibition Cancer endocrinology Enzyme assay

Researchers requiring a structurally defined meta-iodo sulfonamide for SAR-driven oncology programs often face supply inconsistency and ambiguous purity specifications. This compound resolves that gap: a regiospecifically 3-iodinated, N-methyl, 4-methyl sulfonamide validated as a steroid sulfatase (STS) inhibitor (IC50 14-110 nM in JEG3 cells). Key procurement advantages: • Intact sulfonamide during Suzuki-Miyaura/Sonogashira cross-coupling, enabling reliable diversification. • Metal-free C(sp2)-N bond formation via deacetylative aryl migration, ideal for transition metal-sensitive pharmaceutical intermediate synthesis. • Consistent 95% purity with batch-to-batch COA support for reproducible SAR data.

Molecular Formula C8H10INO2S
Molecular Weight 311.14
CAS No. 882278-25-3
Cat. No. B2457727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N,4-dimethylbenzene-1-sulfonamide
CAS882278-25-3
Molecular FormulaC8H10INO2S
Molecular Weight311.14
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC)I
InChIInChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
InChIKeyHNLVSPQZHRIBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N,4-dimethylbenzene-1-sulfonamide (CAS 882278-25-3): Sourcing and Baseline Specifications


3-Iodo-N,4-dimethylbenzene-1-sulfonamide (CAS 882278-25-3) is an iodo-substituted aromatic sulfonamide with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol . It is commercially available from research chemical suppliers at a minimum purity specification of 95% . The compound features a sulfonamide group N-substituted with a methyl group, a para-methyl substituent on the benzene ring, and a strategically positioned iodine atom at the meta (3-position) relative to the sulfonamide linkage. This specific substitution pattern confers distinct chemical reactivity and biological recognition properties that differentiate it from non-iodinated, regioisomeric, or alternative halogenated sulfonamide analogs.

Regiospecific 3-Iodo substitution for regioselective cross-coupling
N‑Methyl Eliminates H‑bond donor capacity vs. primary sulfonamides
Specification‑controlled Verified purity supports reproducible SAR and synthesis

Why 3-Iodo-N,4-dimethylbenzene-1-sulfonamide (882278-25-3) Cannot Be Replaced by Generic Sulfonamide Analogs


Substitution of 3-iodo-N,4-dimethylbenzene-1-sulfonamide with structurally related sulfonamides is not scientifically justifiable due to three critical differentiation factors: (i) regiospecific iodine placement dictates both reactivity in cross-coupling chemistry and biological target engagement [1]; (ii) N-methylation eliminates hydrogen-bond donor capacity relative to primary sulfonamides, fundamentally altering pharmacokinetic and target-binding properties [2]; and (iii) the para-methyl substituent modulates electronic effects on the aromatic ring, influencing both metabolic stability and the propensity for further functionalization. Generic substitution would invalidate quantitative comparisons in structure-activity relationship (SAR) studies and irreproducibly alter synthetic outcomes.

Iodine Position Meta‑iodo regiochemistry directs reactivity and target engagement; non‑iodinated or para‑iodo analogs may alter synthetic and biological outcomes.
N‑Methylation N‑methyl eliminates hydrogen‑bond donor capacity; primary sulfonamides may exhibit different binding and ADME profiles.
Para‑Methyl Substituent Modulates electronic properties and metabolic stability; substitution with different ring substituents can shift SAR interpretation.

Quantitative Evidence for 3-Iodo-N,4-dimethylbenzene-1-sulfonamide (882278-25-3) Selection: Comparator Data


Steroid Sulfatase Inhibitory Potency: 3-Iodo-N,4-dimethylbenzene-1-sulfonamide vs. Unsubstituted N,4-Dimethylbenzenesulfonamide

The target compound exhibits nanomolar inhibitory activity against human steroid sulfatase (STS) in JEG3 cell lysates, whereas the non-iodinated parent scaffold N,4-dimethylbenzene-1-sulfonamide shows no reported activity in the same assay system [1][2]. The presence of the 3-iodo substituent is essential for target engagement, establishing a clear differentiation for steroid sulfatase inhibitor screening programs.

STS Inhibition
Head-to-head
IC₅₀ 14 nM (20 h) / 110 nM (1 h) vs. inactive parent
Iodine essential for STS target engagement; supports inhibitor screening.
JEG3 lysate; [³H]-E1S substrate
Steroid sulfatase inhibition Cancer endocrinology Enzyme assay

Comparative Steroid Sulfatase Inhibition: 3-Iodo-N,4-dimethylbenzene-1-sulfonamide vs. 4-Amino-3-iodo-N,N-dimethylbenzenesulfonamide

The target compound demonstrates comparable steroid sulfatase inhibitory potency (IC50 = 14-110 nM) to the 4-amino substituted analog 4-amino-3-iodo-N,N-dimethylbenzenesulfonamide, which has been described as a pharmacologically relevant scaffold [1]. However, the target compound lacks the 4-amino group, reducing molecular weight and eliminating a potential metabolic liability associated with aromatic amines, which may influence downstream in vivo selection criteria.

Analog Comparison
Cross-study
Comparable potency to 4‑NH₂ analog (MW 311 vs 326); lacks aromatic amine
Absence of 4‑amino may reduce metabolic activation concern; supports lead optimization.
JEG3 STS assay context
Steroid sulfatase Structure-activity relationship Sulfonamide pharmacophore

Regioisomeric Differentiation: 3-Iodo vs. 4-Iodo Substitution in Dimethylbenzenesulfonamides

The meta-iodo substitution pattern in 3-iodo-N,4-dimethylbenzene-1-sulfonamide provides distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the para-iodo regioisomer 4-iodo-N,N-dimethylbenzene-1-sulfonamide [1]. Meta-substituted aryl iodides often exhibit different oxidative addition kinetics and can direct subsequent functionalization to distinct positions, offering synthetic chemists a specific tool for regioselective diversification.

Regioisomer Selectivity
Class-level inference
Meta-iodo directs distinct cross‑coupling vs. para‑iodo analog
3‑Iodo regioisomer required for meta‑functionalized synthetic routes.
Palladium-catalyzed aminosulfonylation conditions
Cross-coupling chemistry Suzuki-Miyaura coupling Regioselectivity

Synthetic Utility: 3-Iodo-N,4-dimethylbenzene-1-sulfonamide as a Substrate for Deacetylative Aryl Migration

The compound class of ortho-iodo N-aryl sulfonamides—which includes 3-iodo-N,4-dimethylbenzene-1-sulfonamide—has been demonstrated to undergo metal-free C(sp2)–N bond formation via deacetylation/intramolecular aryl migration, providing access to diarylamine scaffolds [1]. This synthetic transformation is enabled specifically by the presence of the iodo substituent and the N-aryl sulfonamide framework, differentiating these compounds from non-iodinated or non-sulfonamide aryl building blocks.

C–N Bond Formation
Class-level inference
Participates in metal‑free deacetylative aryl migration to diarylamines
Enables diarylamine scaffold access without transition metal contamination.
Diaryliodonium salt conditions
C-N bond formation Metal-free synthesis Diarylamine scaffolds

Optimal Research and Industrial Applications for 3-Iodo-N,4-dimethylbenzene-1-sulfonamide (882278-25-3)


Steroid Sulfatase Inhibitor Screening and Medicinal Chemistry

The compound is suitable for steroid sulfatase (STS) inhibitor screening programs in oncology and endocrinology research, with validated nanomolar inhibitory activity (IC50 = 14-110 nM) in human JEG3 cell-based assays [1]. Its potency profile, combined with the absence of an aromatic amine moiety, positions it as a promising lead scaffold for further optimization in hormone-dependent cancer therapeutic development.

Regioselective Building Block for Palladium-Catalyzed Cross-Coupling

As a meta-iodo-substituted aryl sulfonamide, this compound serves as a specific electrophilic coupling partner in Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions where the 3-position functionalization is synthetically required [1][2]. The sulfonamide group remains intact during coupling, enabling subsequent diversification or use as a directing group.

Metal-Free Synthesis of Diarylamine Scaffolds

The compound belongs to the class of ortho-iodo N-aryl sulfonamides that undergo metal-free deacetylative aryl migration to form C(sp2)–N bonds, producing diarylamine scaffolds [1]. This application is particularly relevant for pharmaceutical intermediate synthesis where transition metal contamination must be strictly avoided.

Structure-Activity Relationship (SAR) Studies in Sulfonamide Drug Discovery

The well-defined substitution pattern (3-iodo, N-methyl, 4-methyl) makes this compound an ideal reference point for SAR studies exploring the effects of halogen substitution, N-alkylation, and ring methylation on biological activity and physicochemical properties [1]. Procurement of this specific compound ensures reproducible SAR data across research campaigns.

Application
Selection Property
Validation Focus
STS inhibitor screening
STS inhibition assay context
JEG3 cell-based potency review
Regioselective cross‑coupling
Meta‑iodo regiochemistry
Palladium‑catalyzed coupling reactivity
Metal‑free diarylamine synthesis
Iodo N‑aryl sulfonamide scaffold
Deacetylative aryl migration reaction
SAR studies in sulfonamide research
Defined substitution pattern
Halogen and N‑alkyl SAR endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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